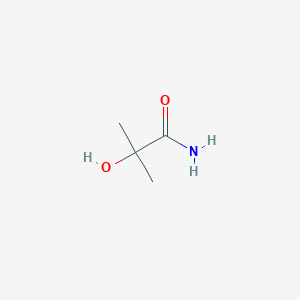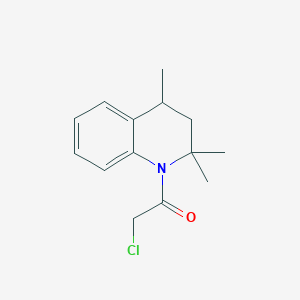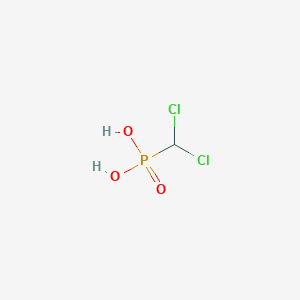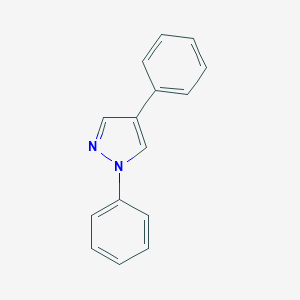
1,4-Diphenylpyrazole
Übersicht
Beschreibung
“1,4-Diphenylpyrazole” is a type of pyrazole derivative . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles can be obtained by numerous synthetic methods . A large number of such chemical transformations significantly increase interest in pyrazole-functionalized molecules . Preparation of N-substituted pyrazoles from primary amines as a limiting reagent and source of N-substituent gives a wide variety of potential products that might be further functionalized .
Molecular Structure Analysis
The molecule “1,3-diphenylpyrazole-4-propionic acid” (DPPA) was optimized to its minimum energy level using density functional theory (DFT) calculations . The vibrational frequencies of DPPA were calculated along with their potential energy distribution (PED) and the obtained values are validated with the help of experimental calculations .
Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
Physical And Chemical Properties Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
Pyrazole derivatives, including 1,4-Diphenylpyrazole, are considered medicinally significant heterocyclic nuclei that exhibit a wide spectrum of biological properties . They are used as pharmacophores in various medicinal divisions .
Antipsychotic Applications
1,4-Diphenylpyrazole is used in the formulation of antipsychotic drugs. For example, it is a component of the antipsychotic CDPPB .
Anti-inflammatory Applications
This compound is used in the production of effective anti-inflammatory drugs. Celecoxib, a well-known anti-inflammatory drug, contains a pyrazole derivative .
Analgesic Applications
1,4-Diphenylpyrazole is used in the creation of analgesic drugs. Difenamizole, an analgesic, contains a pyrazole derivative .
Antidepressant Applications
The compound is used in the production of antidepressant drugs. Fezolamide and betazole, both antidepressant agents, contain pyrazole derivatives .
Anti-obesity Applications
1,4-Diphenylpyrazole is used in the formulation of anti-obesity drugs. Rimonabant, an anti-obesity drug, contains a pyrazole derivative .
Synthesis of Fused Pyrazolo Derivatives
The compound is used in the synthesis of fused pyrazolo derivatives such as pyrazolo[3,4-d]-thiazoles, pyrazolo[4,3-d]thiazoles, pyrazolo[4,3-b][1,4]thiazines, and pyrazolo[3,4-b][1,4]-thiazines .
Anticancer Applications
1,4-Diphenylpyrazole is used in the development of anticancer agents. Some derivatives of pyrazolo[3,4-d]thiazole or pyrazolo[3,4-d][1,4]thiazine have been studied for anticancer activity as topoisomerase II alpha inhibitors .
These are just a few of the many applications of 1,4-Diphenylpyrazole in scientific research. The compound’s versatility and wide range of biological properties make it a valuable tool in various fields of study .
Zukünftige Richtungen
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Wirkmechanismus
- Affected Pathways : The compound’s impact extends to various pathways, including:
Biochemical Pathways
: Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. DOI:10.1039/C6NJ03181A : The diphenylpyrazole compound anle138b blocks Aβ channels and rescues disease phenotypes in a mouse model for amyloid pathology. (2017). EMBO Molecular Medicine, 9(4), 1-17. DOI:10.15252/emmm.201606925
Eigenschaften
IUPAC Name |
1,4-diphenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-3-7-13(8-4-1)14-11-16-17(12-14)15-9-5-2-6-10-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKVEARUNZRABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346571 | |
| Record name | 1,4-Diphenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diphenylpyrazole | |
CAS RN |
15132-01-1 | |
| Record name | 1,4-Diphenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,4-Diphenyl-1H-pyrazole in recent research?
A1: Recent studies highlight the use of 1,4-Diphenyl-1H-pyrazole as a precursor for synthesizing complex organic molecules with potential biological activity. In a study by [], researchers synthesized a novel polydentate ligand incorporating 1,4-Diphenyl-1H-pyrazole. This ligand, 5-{[(E)-(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]amino}-1,3-thiazol-4-ol, acts as a bidentate Lewis base and was successfully coordinated with various transition metals including manganese(II), cobalt(II), nickel(II), copper(II), and cadmium(II) [].
Q2: Are there alternative synthesis routes for derivatives of 1,4-Diphenyl-1H-pyrazole?
A3: Yes, another study [] investigated both conventional and non-conventional methods for synthesizing multifluorinated pyrazolone-5-one derivatives, utilizing 1,4-Diphenyl-1H-pyrazole-3-carbaldehydes as starting materials. The research demonstrated that employing non-conventional techniques like microwave and ultrasonic irradiation significantly reduced reaction times and improved yields compared to traditional methods []. This highlights the potential of green chemistry approaches for synthesizing these compounds in a more sustainable and efficient manner.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




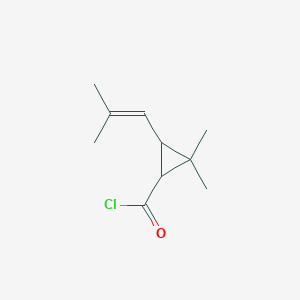

![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)


![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
